molecular formula C10H10N4O7 B13998760 N-(2,4-Dinitrophenyl)glycylglycine CAS No. 26227-87-2

N-(2,4-Dinitrophenyl)glycylglycine

Cat. No.: B13998760
CAS No.: 26227-87-2
M. Wt: 298.21 g/mol
InChI Key: VPQCLFRKPMBLNF-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)glycylglycine: is a compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)glycylglycine typically involves the reaction of 2,4-dinitrophenylhydrazine with glycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dinitrophenyl)glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,4-Dinitrophenyl)glycylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)glycylglycine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The compound can also act as an uncoupler of oxidative phosphorylation, disrupting cellular energy metabolism .

Comparison with Similar Compounds

Uniqueness: N-(2,4-Dinitrophenyl)glycylglycine is unique due to its combination of a dinitrophenyl group with a glycylglycine moiety. This structure imparts specific chemical properties and reactivity, making it useful in a variety of applications that are not possible with other similar compounds .

Properties

CAS No.

26227-87-2

Molecular Formula

C10H10N4O7

Molecular Weight

298.21 g/mol

IUPAC Name

2-[[2-(2,4-dinitroanilino)acetyl]amino]acetic acid

InChI

InChI=1S/C10H10N4O7/c15-9(12-5-10(16)17)4-11-7-2-1-6(13(18)19)3-8(7)14(20)21/h1-3,11H,4-5H2,(H,12,15)(H,16,17)

InChI Key

VPQCLFRKPMBLNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)NCC(=O)O

Origin of Product

United States

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